molecular formula C28H17Cl2N3O3S2 B11533063 2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11533063
M. Wt: 578.5 g/mol
InChI Key: XGTPHMVGFKZSHN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dibenzo[b,d]furan Moiety: The dibenzo[b,d]furan moiety can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate dibenzo[b,d]furan derivative reacts with the benzothiazole core.

    Attachment of Benzamide Group: The final step involves the coupling of the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of certain receptors, influencing cellular signaling pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide: Similar in structure but with different substituents.

    Benzothiazole Derivatives: Compounds with variations in the benzothiazole core or different functional groups.

    Dibenzo[b,d]furan Derivatives: Compounds with modifications in the dibenzo[b,d]furan moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H17Cl2N3O3S2

Molecular Weight

578.5 g/mol

IUPAC Name

2,4-dichloro-N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H17Cl2N3O3S2/c29-15-5-8-20(21(30)11-15)27(35)32-17-7-10-22-25(13-17)38-28(33-22)37-14-26(34)31-16-6-9-19-18-3-1-2-4-23(18)36-24(19)12-16/h1-13H,14H2,(H,31,34)(H,32,35)

InChI Key

XGTPHMVGFKZSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)NC(=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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